O-Acetylemtricitabine

Descripción

Contextualization within Nucleoside Analog Research

O-Acetylemtricitabine belongs to the family of nucleoside analogs, a cornerstone class of antiviral agents. Its parent compound, emtricitabine (B123318), is a synthetic nucleoside analog of cytidine (B196190). fda.govdrugbank.com Nucleoside analogs function by mimicking naturally occurring nucleosides, the building blocks of DNA and RNA. In the case of the Human Immunodeficiency Virus (HIV), these drugs target a critical enzyme called reverse transcriptase.

The mechanism of action for emtricitabine involves its phosphorylation by cellular enzymes into its active form, emtricitabine 5'-triphosphate. fda.govdrugbank.com This active metabolite then competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into newly forming viral DNA strands. fda.govdrugbank.com When the HIV-1 reverse transcriptase enzyme mistakenly incorporates emtricitabine 5'-triphosphate into the viral DNA, it causes the termination of the DNA chain. drugbank.com This act of premature termination effectively halts the replication of the virus. smolecule.com this compound is investigated as a prodrug, meaning it is designed to be converted into the active emtricitabine within the body to execute this same mechanism.

Rationale for Strategic Chemical Modification Approaches

The strategic chemical modification of established drugs like emtricitabine is a key strategy in pharmaceutical sciences aimed at overcoming specific limitations. While emtricitabine is noted for its bioavailability, challenges such as a relatively short half-life can necessitate frequent dosing, which presents challenges for long-term treatment strategies. nih.gov

The rationale behind creating derivatives like this compound is rooted in the concept of prodrugs. A prodrug is an inactive or less active molecule that is metabolized into the active parent drug in the body. This approach can be used to improve a drug's pharmacokinetic profile. For instance, research into other modified emtricitabine prodrugs, such as those created by conjugating a long-chain fatty acid, has been pursued to create more hydrophobic and lipophilic compounds. nih.gov These properties can facilitate the development of long-acting nanoformulations, potentially leading to enhanced cellular uptake and a longer duration of action. nih.govunmc.edu

The addition of an acetyl group to create this compound is one such chemical modification intended to enhance the pharmacological properties of the parent compound. smolecule.com By altering its chemical structure, researchers aim to improve its delivery, extend its therapeutic effect, and explore new formulation possibilities, such as those that could allow for less frequent administration. nih.govunmc.edu

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate | lgcstandards.com |

| Molecular Formula | C10H12FN3O4S | lgcstandards.comchemicalbook.comklivon.com |

Table 2: Comparison of Emtricitabine and this compound

| Feature | Emtricitabine | This compound |

|---|---|---|

| Drug Type | Active Drug | Prodrug |

| Chemical Class | Nucleoside Analog | Acetylated Nucleoside Analog |

| Functional Group | Contains a primary hydroxyl (-OH) group | The hydroxyl group is esterified to an acetyl (-OCOCH3) group |

| Purpose of Form | Direct antiviral activity | To be metabolized into emtricitabine; potential for improved pharmacokinetics |

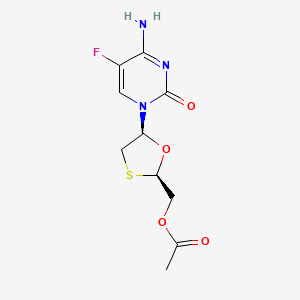

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H12FN3O4S |

|---|---|

Peso molecular |

289.29 g/mol |

Nombre IUPAC |

[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |

InChI |

InChI=1S/C10H12FN3O4S/c1-5(15)17-3-8-18-7(4-19-8)14-2-6(11)9(12)13-10(14)16/h2,7-8H,3-4H2,1H3,(H2,12,13,16)/t7-,8+/m0/s1 |

Clave InChI |

NSZGRQOYOORSIE-JGVFFNPUSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)N)F |

SMILES canónico |

CC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of O Acetylemtricitabine

Precursor Synthesis and Starting Material Considerations

The synthesis of O-Acetylemtricitabine fundamentally begins with the preparation of its precursor, emtricitabine (B123318) (FTC). The manufacturing of emtricitabine, a high-demand pharmaceutical, has been the subject of extensive research to develop cost-effective and efficient synthetic routes. A common strategy involves the construction of the critical oxathiolane ring structure from readily available and inexpensive starting materials.

One innovative approach constrains the synthesis to low-cost, widely available starting materials such as chloroacetic acid, vinyl acetate, and sodium thiosulfate. This "supply-centered synthesis" utilizes sulfenyl chloride chemistry to build the oxathiolane framework from acyclic precursors. Another method involves the reaction of L-menthyl glyoxylate (B1226380) with 1,4-dithiane-2,5-diol (B140307) to produce a key hydroxyoxathiolane intermediate. Greener and safer synthetic routes have also been explored, including solvent-free reactions to create this intermediate, significantly reducing reaction times.

Acetylation Reaction Pathways and Process Optimization

The conversion of emtricitabine to this compound is achieved through an acetylation reaction. This process involves the introduction of an acetyl group to the emtricitabine molecule, typically at the 5'-hydroxyl position.

Commonly, an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride is reacted with emtricitabine. The reaction is generally carried out under controlled conditions, often in the presence of a base. Traditional methods have utilized pyridine (B92270) as the base; however, due to its toxic and odorous nature, greener alternatives have been sought. An improved and more environmentally friendly procedure employs sodium bicarbonate as the base in conjunction with acetic anhydride. This modification avoids the use of pyridine and can be performed in solvents like dichloromethane.

Process optimization for the acetylation step focuses on maximizing yield, minimizing byproducts, and utilizing safer and more sustainable reagents. The choice of the acetylating agent, base, and solvent system are critical parameters that are fine-tuned to achieve these goals.

Purification and Analytical Characterization of this compound and its Intermediates

Following the synthesis and acetylation reactions, purification of this compound and its intermediates is crucial to isolate the desired compound from unreacted starting materials, byproducts, and other impurities. Common purification techniques include crystallization and chromatography.

Analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A variety of analytical methods are employed for this purpose.

Preclinical in Vitro Investigations of O Acetylemtricitabine

Cellular Permeability and Transporter Interactions

The addition of an acetyl group to emtricitabine (B123318) is a common prodrug strategy intended to increase the lipophilicity of the parent molecule. researchgate.net This enhanced lipophilicity is designed to improve its ability to cross cellular membranes, a critical step for reaching its intracellular target. researchgate.net

Assessment of Carrier-Mediated Influx

The primary advantage of acetylating nucleoside analogs is to enhance their passive diffusion across the lipid bilayer of cell membranes. researchgate.net While the parent drug, emtricitabine, is known to be a substrate for certain organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) transporters, the increased lipophilicity of O-Acetylemtricitabine likely reduces its reliance on these specific carrier-mediated influx pathways. nih.govmdpi.com Instead, its uptake is presumed to be largely driven by concentration gradients across the cell membrane.

Studies on other acetylated nucleoside analogs have shown that this modification generally leads to increased cell membrane permeability. researchgate.net For instance, research on acylated sugar derivatives has demonstrated that such modifications can significantly impact cellular uptake and biological activity, suggesting that the acetyl group in this compound plays a pivotal role in its entry into cells like peripheral blood mononuclear cells (PBMCs), which are key targets for HIV. acs.org While specific transporters for this compound have not been definitively identified, the general consensus for such lipophilic prodrugs is a shift towards passive transport mechanisms. nih.gov

Evaluation of Efflux Mechanisms

Efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are a significant consideration for many drugs, as they can actively transport compounds out of the cell, thereby reducing their intracellular concentration and efficacy. europa.eunih.gov Prodrugs, particularly those with increased lipophilicity, can sometimes be substrates for these transporters. For example, tenofovir (B777) alafenamide, another NRTI prodrug, is a known substrate for P-gp and BCRP. europa.eutga.gov.au

Currently, there is limited direct evidence from in vitro studies specifically identifying this compound as a substrate for major efflux pumps. However, given its structural similarities to other lipophilic prodrugs, it is plausible that it may interact with one or more of these transporters. Further investigation is required to determine if efflux by pumps like P-gp or members of the multidrug resistance-associated protein (MRP) family significantly impacts the intracellular accumulation of this compound. drugs.com

Intracellular Biotransformation and Conversion Kinetics

Once inside the target cell, the acetyl group of this compound must be cleaved to release the active parent compound, emtricitabine. This biotransformation is a critical step in the drug's mechanism of action.

Enzymatic Hydrolysis Profiles

The conversion of this compound to emtricitabine is achieved through enzymatic hydrolysis of the ester bond. acs.org This reaction is catalyzed by a variety of non-specific esterases that are ubiquitously present within cells, such as carboxylesterases. acs.orgmdpi.com These enzymes are responsible for the metabolism of a wide range of ester-containing prodrugs. orientjchem.org

Rate and Extent of Parent Compound Liberation

The efficiency of a prodrug is determined not only by its ability to enter the cell but also by the rate and extent to which it is converted to the active drug. A study on various 5'-carbonate emtricitabine carbamate (B1207046) prodrugs provides insight into how hydrolysis rates can differ. Although these are not acetyl esters, the data illustrates the principle of differential hydrolysis rates in various tissues.

Illustrative Hydrolysis Rates of Emtricitabine Prodrug Analogs

| Prodrug Analog (5'-Carbonate Chain) | Hydrolysis Rate in Human Liver S9 (Initial Rate) | Hydrolysis Rate in Human Muscle S9 (Initial Rate) | Hydrolysis Rate in Human Plasma (Initial Rate) |

|---|---|---|---|

| Methyl | Moderate | Low | Low |

| Ethyl | High | Moderate | Low |

| Propyl | High | High | Moderate |

| Butyl | Very High | High | Moderate |

This table illustrates the variable initial rates of hydrolysis for different 5'-carbonate chain lengths on an emtricitabine carbamate prodrug scaffold in different human tissue fractions. The rates are presented qualitatively based on findings from similar prodrug studies and are for illustrative purposes to demonstrate the concept of differential biotransformation. acs.org

For this compound, a rapid and complete conversion to emtricitabine within the target cell is desirable to ensure that a sufficient concentration of the active drug is available to be phosphorylated to its active triphosphate form. The intracellular half-life of the active emtricitabine 5'-triphosphate is notably long, at approximately 39 hours, which contributes to its sustained antiviral effect. pmda.go.jpnih.gov

Target Engagement and Molecular Binding Studies

The ultimate target for emtricitabine is the HIV reverse transcriptase (RT) enzyme. oncohemakey.comdrugbank.com However, this compound itself is not expected to be an inhibitor of this enzyme. As a prodrug, the acetyl group must first be removed, and the resulting emtricitabine must then be phosphorylated by cellular kinases to its active 5'-triphosphate form (FTC-TP). pmda.go.jponcohemakey.com

It is the emtricitabine 5'-triphosphate that acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate, for the active site of HIV RT. oncohemakey.comnih.gov Incorporation of FTC-TP into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication. nih.gov Therefore, molecular binding studies focus on the interaction of emtricitabine 5'-triphosphate with the HIV RT, rather than the O-acetylated prodrug. Any direct binding of this compound to the enzyme would be considered off-target and is not part of its intended mechanism of action.

Antiviral Efficacy in Cell Culture Models (Non-Human Virus Systems/Cell Lines)

Based on a comprehensive review of publicly available scientific literature, no data were found regarding the antiviral efficacy of this compound in non-human virus systems or cell lines.

Inhibition of Viral Replication Pathways

Information regarding the specific mechanisms by which this compound may inhibit viral replication pathways in non-human cell lines is not available in the public domain.

Cellular Viability and Proliferation in Infected Cell Lines

There is no available data on the effects of this compound on the viability and proliferation of non-human cell lines infected with any type of virus.

Preclinical in Vivo Investigations of O Acetylemtricitabine in Non Human Models

Pharmacokinetic Profiles in Animal Models (e.g., Rodents, Non-Human Primates)

There is no specific information available regarding the pharmacokinetic profile of O-Acetylemtricitabine in animal models. Studies on other emtricitabine (B123318) prodrugs, such as a palmitoylated version, have been conducted in mice and have shown that a prodrug approach can alter the pharmacokinetic properties, leading to more sustained plasma concentrations and enhanced tissue distribution compared to the parent drug. However, these findings are not directly applicable to this compound.

Absorption Characteristics Across Administration Routes

Data unavailable.

Tissue and Organ Distribution Patterns

Data unavailable.

Biotransformation Pathways and Metabolite Identification (Non-Human Specific)

Data unavailable. It is hypothesized that this compound would be hydrolyzed by esterases to yield the active parent compound, Emtricitabine. However, specific non-human in vivo studies confirming this pathway and identifying other potential metabolites are not documented in the available literature.

Excretion Pathways and Clearance Rates

Data unavailable.

Efficacy Studies in Non-Human Disease Models (e.g., Simian Immunodeficiency Virus Models)

No efficacy studies of this compound in SIV or other non-human disease models have been published. The parent compound, Emtricitabine, is a cornerstone of antiretroviral therapy and has been extensively studied in non-human primate models, demonstrating significant efficacy in reducing SIV viral loads.

Assessment of Viral Load Reduction

Data unavailable for this compound.

Modulation of Immunological Markers

In preclinical evaluations within non-human primate models of HIV, such as simian immunodeficiency virus (SIV)-infected macaques, the assessment of immunological markers is a critical component of determining the potential therapeutic efficacy of antiviral compounds like this compound. Persistent viral replication in these models leads to chronic immune activation and profound alterations in the immune system, mirroring HIV pathogenesis in humans. nih.govfrontiersin.org Therefore, the ability of a drug candidate to mitigate these changes is a key indicator of its potential clinical benefit.

Key immunological markers typically evaluated in these studies include the quantification of various T-cell subsets. SIV infection, much like HIV, is characterized by a significant depletion of CD4+ T cells, which are the primary targets of the virus. frontiersin.org This loss is particularly pronounced in the gut-associated lymphoid tissues (GALT), a major site of viral replication. frontiersin.org Consequently, the CD4+/CD8+ T-cell ratio is closely monitored as a decline in this ratio is a hallmark of disease progression. nih.gov Preclinical studies in SIV-infected Chinese rhesus macaques have demonstrated that the virus significantly reduces the proportion of CD4+ T cells and the CD4/CD8 ratio in both peripheral blood and lymph nodes. frontiersin.org

Furthermore, markers of immune activation on T cells, such as CD69 and HLA-DR, are assessed. nih.gov Chronic immune activation is a driver of HIV disease progression. mdpi.com Studies have shown that SIV-infected macaques have significantly higher percentages of activated CD8+ T cells (expressing CD69 and HLA-DR) in various anatomical compartments compared to uninfected animals. nih.gov A potential therapeutic agent would be expected to reduce these levels of immune activation by controlling viral replication. The evaluation of such markers provides insight into whether a compound like this compound can contribute to the restoration of immune homeostasis. While direct studies detailing the specific effects of this compound on these markers are not extensively published, its evaluation would invariably involve these standard immunological assessments within the established non-human primate models of HIV.

Comparative Pharmacokinetic and Efficacy Assessments Across Animal Species

The preclinical evaluation of this compound, as a prodrug of emtricitabine (FTC), involves comprehensive pharmacokinetic (PK) and efficacy studies across various animal species to understand its absorption, distribution, metabolism, and excretion profile, and to establish a potential therapeutic window. These studies are fundamental for predicting human pharmacokinetics and for selecting appropriate formulations for further development. nih.gov

Prodrug strategies, such as the synthesis of this compound, are employed to enhance the bioavailability and extend the half-life of parent drugs like FTC. unmc.eduacs.org Preclinical studies have investigated various FTC prodrugs in species including rats, rabbits, and mice to assess their potential for long-acting applications.

In one such study, the pharmacokinetic profiles of different FTC prodrug formulations were compared. After intramuscular administration in Wistar rats, lead formulations demonstrated favorable pharmacokinetics for a long-acting injectable. For instance, peak plasma concentrations (Cmax) were reached within 6-12 hours, and plasma concentrations of the parent drug, FTC, remained detectable for up to 14 days. nih.gov Similarly, studies in BALB/c mice with selected formulations showed sustained plasma concentrations. nih.gov A comparative overview of FTC plasma concentrations from a prodrug formulation in different species highlights the variability and importance of multi-species testing. For example, after administration of a semi-solid prodrug nanoparticle formulation, Cmax was reached at different times in rats (12 hours), rabbits (48 hours), and mice (24 hours). nih.gov Plasma concentrations were detectable for up to 21 days in rats and rabbits, and 28 days in mice, demonstrating the long-acting potential of such formulations. nih.gov

The table below summarizes representative pharmacokinetic parameters of emtricitabine (FTC) following the administration of a prodrug formulation across different preclinical species.

| Species | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) |

| Wistar Rat | 6-12 hours | 95 - 127 ng/mL |

| BALB/c Mouse | 24 hours | Data not specified in provided context |

| New Zealand White Rabbit | 48 hours | Data not specified in provided context |

Data derived from studies on long-acting emtricitabine prodrug nanoparticle formulations. nih.gov

Efficacy assessments are often conducted in humanized mouse models or non-human primates. In humanized NSG-cmah−/− mice reconstituted with human immune cells and infected with HIV, treatment with long-acting FTC prodrug formulations resulted in undetectable viral loads in plasma and various tissues 28 days post-infection, indicating potent antiviral efficacy. nih.gov These comparative assessments across species are crucial for understanding the therapeutic potential and for the successful translation of prodrugs like this compound from preclinical models to human clinical trials. nih.govnih.gov

Mechanistic Elucidation of O Acetylemtricitabine and Its Active Moiety

Intracellular Activation Pathways

The transformation of O-Acetylemtricitabine into its pharmacologically active form, emtricitabine (B123318) 5'-triphosphate (FTC-TP), is a multi-step process that occurs within host cells. This pathway ensures that the active drug is generated at the site of potential viral replication.

The activation of this compound begins with the hydrolysis of its O-acetyl group to yield emtricitabine. This initial step is catalyzed by a class of enzymes known as esterases. researchgate.netmedicinesinformation.co.nzacs.org These enzymes are abundant in various tissues and are responsible for cleaving ester bonds. researchgate.netmedicinesinformation.co.nz While specific esterases responsible for this compound are part of a broad class, human carboxylesterases (CES), such as CES1 and CES2, are primary candidates for this initial hydrolysis due to their role in the metabolism of many ester-containing prodrugs. medicinesinformation.co.nznih.govacs.org

Once emtricitabine is released, it undergoes sequential phosphorylation by host cellular kinases to become emtricitabine 5'-triphosphate (FTC-TP). pediatriconcall.comamazonaws.comnih.govpmda.go.jp This is the pharmacologically active moiety that interferes with viral replication. The phosphorylation cascade involves several key cellular enzymes:

Deoxycytidine Kinase (dCK): This enzyme catalyzes the initial phosphorylation of emtricitabine to emtricitabine 5'-monophosphate (FTC-MP).

Deoxycytidylate Kinase (dCMPK): This enzyme further phosphorylates FTC-MP to emtricitabine 5'-diphosphate (FTC-DP).

Nucleoside Diphosphate (B83284) Kinase (NDPK): In the final step, this enzyme converts FTC-DP to the active emtricitabine 5'-triphosphate (FTC-TP). nih.gov

This enzymatic pathway is crucial for the bioactivation of emtricitabine and is shared by other cytidine (B196190) analogue nucleoside inhibitors. europa.eueuropa.eu

Table 1: Key Enzymes in the Activation of this compound

| Step | Precursor | Enzyme(s) | Product |

|---|---|---|---|

| 1. Hydrolysis | This compound | Esterases (e.g., Carboxylesterases) | Emtricitabine |

| 2. First Phosphorylation | Emtricitabine | Deoxycytidine Kinase (dCK) | Emtricitabine 5'-monophosphate (FTC-MP) |

| 3. Second Phosphorylation | Emtricitabine 5'-monophosphate (FTC-MP) | Deoxycytidylate Kinase (dCMPK) | Emtricitabine 5'-diphosphate (FTC-DP) |

| 4. Third Phosphorylation | Emtricitabine 5'-diphosphate (FTC-DP) | Nucleoside Diphosphate Kinase (NDPK) | Emtricitabine 5'-triphosphate (FTC-TP) |

The biotransformation of this compound to its active triphosphate form occurs in specific compartments within the cell.

Hydrolysis: The initial hydrolysis by esterases like carboxylesterases (CES1, CES2) primarily takes place in the cytoplasm and the endoplasmic reticulum, where these enzymes are abundantly located. biomolther.orgproteinatlas.orgnih.gov

Phosphorylation: The subsequent phosphorylation steps are also predominantly a cytosolic process. The kinases responsible for converting emtricitabine to its mono-, di-, and triphosphate forms, such as deoxycytidine kinase and nucleoside diphosphate kinase, are located in the cytoplasm. imrpress.comelifesciences.org

Therefore, the entire activation cascade from the inactive prodrug to the active antiviral agent occurs within the cytoplasm of the host cell, ensuring that the active emtricitabine 5'-triphosphate is readily available to interact with viral enzymes.

Identification and Characterization of Activating Enzymes (e.g., Esterases)

Interaction with Viral and Host Cellular Targets at the Molecular Level

The active metabolite, emtricitabine 5'-triphosphate (FTC-TP), exerts its antiviral effect by interacting with viral enzymes, while ideally having minimal interaction with host cellular enzymes.

The primary target of FTC-TP is the viral reverse transcriptase (RT) , an enzyme essential for the replication of retroviruses like HIV. pediatriconcall.comdrugbank.comhmdb.ca FTC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP). mdpi.comfda.gov Due to its structural similarity to dCTP, FTC-TP can be incorporated into the growing viral DNA chain. nih.govdrugbank.com However, because FTC-TP lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature DNA chain termination and halting viral replication. pediatriconcall.comnih.gov The intracellular half-life of the active FTC-TP in peripheral blood mononuclear cells (PBMCs) is approximately 39 hours, allowing for sustained antiviral pressure. pmda.go.jppmda.go.jp

While highly potent against viral RT, FTC-TP exhibits significantly lower affinity for human (host) DNA polymerases. pmda.go.jpfda.gov This selectivity is crucial for minimizing host cell toxicity. The enzymes that FTC-TP interacts with weakly include:

DNA polymerase α: Involved in the initiation of DNA replication.

DNA polymerase β: Primarily involved in DNA repair.

DNA polymerase γ: Responsible for replicating mitochondrial DNA.

Studies have shown that FTC-TP is a weak inhibitor of these mammalian polymerases. fda.govpmda.go.jpasm.org The discrimination against FTC-TP by host polymerases ensures that cellular DNA synthesis is not significantly impaired.

Table 2: Comparative Interaction of Emtricitabine 5'-triphosphate (FTC-TP)

| Enzyme | Organism/Location | Interaction Type | Result |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Virus (HIV-1) | Competitive Inhibition / Substrate | High-affinity binding, incorporation, and DNA chain termination. pmda.go.jppmda.go.jp |

| Human DNA Polymerase α | Host Cell (Nucleus) | Weak Inhibition | Low affinity; minimal impact on nuclear DNA replication. fda.gov |

| Human DNA Polymerase β | Host Cell (Nucleus) | Weak Inhibition | Low affinity; minimal impact on DNA repair. pmda.go.jpfda.gov |

| Human DNA Polymerase γ | Host Cell (Mitochondria) | Weak Inhibition | Low affinity; low potential for mitochondrial toxicity. fda.govasm.org |

Impact on Nucleotide Metabolism and Biosynthesis Pathways (Non-Human Cellular Context)

Within a virus-infected host cell, the presence of emtricitabine and its phosphorylated metabolites primarily impacts the viral replication machinery by altering the balance of available nucleotides.

The core mechanism is the competition between emtricitabine 5'-triphosphate (FTC-TP) and the endogenous deoxycytidine 5'-triphosphate (dCTP) . mdpi.comnih.govnih.gov For the viral reverse transcriptase to successfully synthesize viral DNA, it must incorporate dCTP at specific positions. The presence of FTC-TP creates a competitive environment where the viral enzyme may bind to and incorporate the fraudulent nucleotide instead of the natural one. drugbank.comfda.govpmda.go.jp

The ratio of the intracellular concentration of the active drug metabolite (FTC-TP) to the natural substrate (dCTP) is a critical determinant of the drug's antiviral efficacy. nih.govnih.govnih.gov A higher FTC-TP to dCTP ratio increases the probability that the viral reverse transcriptase will incorporate the chain-terminating drug, thereby enhancing its inhibitory effect on viral replication. nih.gov

Furthermore, some studies suggest that treatment with emtricitabine in combination with other nucleoside analogs can lead to a reduction in the intracellular pools of natural deoxynucleoside triphosphates (dNTPs), including dCTP. researchgate.net This reduction in the concentration of the competing natural substrate could further potentiate the antiviral effect by making the FTC-TP:dCTP ratio more favorable for inhibition. researchgate.net This effect on the nucleotide pool is a key aspect of its mechanism within the context of an infected cell, directly influencing the efficiency of viral DNA synthesis.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Critical Structural Determinants for Biological Activity

In the broader context of drug design, understanding which parts of a molecule are critical for its interaction with biological targets is fundamental. nih.gov For instance, in various compounds, the ability to form hydrogen bonds, hydrophobic interactions, and the presence of specific ring systems are often key determinants of their biological activity. nih.gov The analysis of SAR helps in identifying these crucial functional groups and their impact on the biological effect of a compound. creative-proteomics.com

The following table outlines some critical structural determinants and their general importance in biological activity, which can be conceptually applied to understand the SAR of O-Acetylemtricitabine.

| Structural Feature | Importance in Biological Activity |

| Functional Groups | Groups like hydroxyl (-OH) and amino (-NH2) can participate in hydrogen bonding with biological targets, which is often crucial for binding and activity. nih.govmdpi.com |

| Aromatic Rings | Can engage in π-π stacking interactions, contributing to the stability of the drug-receptor complex. nih.gov |

| Chiral Centers | The specific three-dimensional arrangement of atoms (stereochemistry) can dramatically affect how a molecule interacts with chiral biological targets like enzymes and receptors. longdom.org |

| Alkyl Chains | The length and branching of alkyl chains can influence the compound's lipophilicity, affecting its absorption, distribution, and ability to cross cell membranes. uc.pt |

Influence of Acetyl Moiety Position and Stereochemistry on Activity

The position and stereochemistry of the acetyl moiety in a molecule like this compound are critical factors that can significantly influence its biological activity. Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal aspect of a molecule's properties, including its reactivity and how it interacts with biological systems. longdom.org

The chirality of a molecule, meaning it is not superimposable on its mirror image, is a key concept in stereochemistry. longdom.org Different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different biological activities, with one isomer often being significantly more potent or having a different pharmacological profile than the others. ijpsr.comnih.gov This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions. nih.gov

The specific placement of the acetyl group can affect how the molecule binds to its target. For example, the orientation of the acetyl group might be crucial for fitting into a specific binding pocket on an enzyme. Modifications to the position of such a functional group can alter the binding affinity and, consequently, the biological response.

The table below illustrates the general principles of how stereochemistry and the position of a functional group like an acetyl moiety can impact biological activity.

| Factor | Influence on Biological Activity |

| Position of Acetyl Moiety | Can affect the molecule's ability to bind to the active site of a target enzyme or receptor. An optimal position can lead to enhanced binding and increased activity. |

| Stereochemistry at Chiral Centers | Determines the three-dimensional shape of the molecule, which must be complementary to the chiral binding site of its biological target for optimal interaction. longdom.orgnih.gov |

| Enantiomeric Purity | The presence of a single, active enantiomer can lead to a more specific therapeutic effect and potentially reduce side effects associated with inactive or less active isomers. ijpsr.com |

Computational Modeling and Molecular Docking Analyses

Computational modeling and molecular docking are powerful tools used to investigate the interactions between a small molecule, such as this compound, and its biological target at a molecular level. nih.govpcbiochemres.com These methods provide insights into the binding modes and affinities of a compound, which are crucial for understanding its mechanism of action and for the rational design of new, more potent drugs. pcbiochemres.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pcbiochemres.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their binding energy. mdpi.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

Computational modeling can also be used to simulate the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the binding process. nih.gov These simulations can help to refine the understanding of the structure-activity relationship by revealing how subtle changes in the ligand's structure affect its binding and activity. mdpi.com

The following table summarizes the key aspects of computational modeling and molecular docking in drug discovery.

| Technique | Description | Application in SAR/QSAR |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. mdpi.compcbiochemres.com | Identifies key binding interactions and helps to explain the observed biological activities of different compounds. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a biological system over time. nih.gov | Provides insights into the flexibility of the ligand and receptor and the stability of the binding complex. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, critical region of the system with high-accuracy quantum mechanics and the rest with classical molecular mechanics. nih.gov | Allows for a more accurate calculation of binding energies and the study of chemical reactions within the active site. |

Derivation of Quantitative Relationships Between Molecular Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comdergipark.org.trwikipedia.org This is achieved by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with the observed biological response. nih.govnih.govresearchgate.net

The process of developing a QSAR model involves several key steps:

Data Set Selection: A set of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include electronic, steric, hydrophobic, and topological properties. dergipark.org.trnih.gov

Variable Selection: Statistical methods are used to select the most relevant descriptors that are correlated with the biological activity. wikipedia.org

Model Generation: A mathematical model is built using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to relate the selected descriptors to the biological activity. mdpi.comcreative-proteomics.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. wikipedia.org

A robust and predictive QSAR model can be a valuable tool for predicting the activity of new, unsynthesized compounds, thereby guiding the design and optimization of lead compounds in drug discovery. nih.govnih.govresearchgate.net

The table below provides examples of common molecular descriptors used in QSAR studies and their relevance.

| Descriptor Class | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, partial atomic charges, HOMO/LUMO energies | Influence electrostatic interactions and chemical reactivity. dergipark.org.tr |

| Steric | Molecular volume, surface area, molar refractivity | Relate to the size and shape of the molecule, which are important for fitting into a binding site. dergipark.org.tr |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of a compound, which affects its absorption, distribution, and transport across membranes. nih.gov |

| Topological | Connectivity indices, shape indices | Describe the branching and connectivity of atoms in a molecule. nih.gov |

Advanced Analytical Methodologies for O Acetylemtricitabine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For O-Acetylemtricitabine research, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable tools. mdpi.com

The development of a robust HPLC method is fundamental for the accurate quantification of this compound and its related impurities. nih.govresearchgate.net The process involves a systematic optimization of several key parameters to achieve the desired separation. aapco.orglcms.cz

Key Considerations in HPLC Method Development:

Column Selection: The choice of the stationary phase is critical. For compounds like this compound, reversed-phase columns, such as C18, are frequently employed due to their ability to separate moderately polar to nonpolar compounds. researchgate.netoup.comresearchgate.net The selection is based on the physicochemical properties of the analyte. researchgate.net

Mobile Phase Composition: The mobile phase, a mixture of solvents, is adjusted to control the retention and elution of the analyte. aapco.org A common approach involves using a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile. researchgate.netjmpas.com Gradient elution, where the mobile phase composition is changed during the analysis, is often used to achieve optimal separation of all components in a mixture. researchgate.netresearchgate.net

Detection Wavelength: A UV detector is commonly used in HPLC systems. nih.gov The selection of the detection wavelength is based on the UV absorbance spectrum of this compound to ensure maximum sensitivity. For related compounds like emtricitabine (B123318), wavelengths around 280 nm have been found to be effective. nih.govresearchgate.netresearchgate.net

Flow Rate and Temperature: These parameters are optimized to improve peak shape and reduce analysis time. A consistent flow rate is crucial for reproducible results. researchgate.net

A typical HPLC method for a related compound, emtricitabine, which can inform the development for its acetylated form, is detailed in the table below.

| Parameter | Condition | Source |

| Column | C18, 250 x 4.6 mm, 5µm | jrespharm.com |

| Mobile Phase | 0.1% Acetic Acid, Methanol, Acetonitrile (35:60:5 v/v) | jrespharm.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 304 nm | jrespharm.com |

| Retention Time | 6.4 minutes | jrespharm.com |

This table presents a hypothetical HPLC method based on established methods for similar compounds.

The development process also includes forced degradation studies to ensure the method is "stability-indicating." This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and ensure the analytical method can separate them from the parent compound. nih.govresearchgate.netoup.com

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com This technique is particularly valuable for the analysis of this compound in complex matrices and for trace-level quantification. mdpi.comnih.gov

In LC-MS/MS, after the components are separated by the LC system, they are ionized and introduced into the mass spectrometer. The mass spectrometer then filters ions based on their mass-to-charge ratio (m/z), fragments them, and detects the resulting fragment ions. This two-stage mass analysis provides a high degree of specificity, allowing for confident identification and quantification of the target analyte even in the presence of co-eluting substances. nih.gov

Key applications of LC-MS/MS in this compound research include:

Impurity Profiling: Identifying and quantifying trace-level impurities that may not be detectable by HPLC-UV.

Metabolite Identification: Studying the metabolic fate of this compound by identifying its metabolites in biological samples.

Bioanalysis: Quantifying the compound in biological fluids, which is crucial for pharmacokinetic and toxicokinetic studies. mdpi.com

The selection of an appropriate internal standard is critical for accurate quantification in LC-MS/MS to compensate for variations in sample preparation, injection volume, and ionization efficiency. cerilliant.com

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the molecular structure of a compound. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the precise assignment of each atom within the molecule, confirming the presence of the acetyl group and its position on the emtricitabine backbone. bioszeparacio.hu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, which can be used to determine its elemental composition. novachem.com.au Fragmentation patterns observed in the mass spectrum offer additional structural information. bioszeparacio.hunovachem.com.au

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl group of the ester and other functional groups present in the emtricitabine structure. amazonaws.com

A certificate of analysis for a reference standard of this compound would typically include data from these spectroscopic methods to confirm its identity and purity. bioszeparacio.hunovachem.com.au

Bioanalytical Method Validation for Complex Biological Matrices (Non-Human)

When analyzing this compound in complex biological matrices from non-human studies (e.g., plasma, tissue homogenates from animal studies), the analytical method must be rigorously validated to ensure the reliability of the results. rrml.roeuropa.eu Bioanalytical method validation demonstrates that a specific method is suitable for its intended purpose. europa.eu

Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). bioanalysisforum.jpfda.gov The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. europa.eubebac.at

Accuracy: The closeness of the measured concentration to the true concentration. rrml.ro

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. rrml.ro

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. bebac.at

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. bebac.at

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. fda.gov

The validation process involves analyzing quality control (QC) samples at different concentration levels to assess the method's performance. rrml.ro

| Validation Parameter | Acceptance Criteria (Typical) | Source |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | bebac.at |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) | bebac.at |

| Selectivity | No significant interference at the retention time of the analyte and internal standard | europa.eu |

| Matrix Effect | CV of the matrix factor across different lots of matrix should be ≤15% | bebac.at |

This table provides a general overview of typical acceptance criteria for bioanalytical method validation.

Quality Control and Assurance in Research Analytical Procedures

Quality control (QC) and quality assurance (QA) are integral to all stages of this compound research to ensure the integrity and validity of the analytical data. vicihealthsciences.comwestgard.com This involves a systematic approach to planning, implementing, and reviewing analytical procedures. researchgate.net

Key elements of a robust QA/QC program include:

Standard Operating Procedures (SOPs): Detailed, written instructions for performing all analytical methods to ensure consistency.

Reference Standards: Using well-characterized primary or secondary reference standards for calibration and quality control. novachem.com.auamazonaws.comchemie-brunschwig.ch A Certificate of Analysis (CoA) for the reference standard provides crucial information on its identity, purity, and storage conditions. novachem.com.au

System Suitability Testing: Performing tests before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and reproducibility.

Use of Control Samples: Analyzing QC samples with known concentrations alongside unknown samples to monitor the performance of the method in real-time. mdpi.com

Documentation and Data Review: Maintaining complete and accurate records of all analytical work and conducting thorough data reviews to identify any anomalies or deviations from established procedures. researchgate.netwho.int

Method Lifecycle Management: Continuously monitoring the performance of an analytical method throughout its use and making necessary adjustments or revalidations to ensure it remains suitable for its intended purpose. researchgate.net

By adhering to these principles of advanced analytical methodologies and stringent quality control, researchers can generate reliable and accurate data on this compound, which is essential for its development and potential therapeutic applications.

Emerging Research Avenues and Future Directions for O Acetylemtricitabine

Exploration of Novel Derivatization Strategies for Enhanced Biopharmaceutical Properties

The development of new derivatives of emtricitabine (B123318) (FTC), such as O-Acetylemtricitabine, is a key area of research aimed at improving its biopharmaceutical profile. A primary strategy is the creation of prodrugs that can enhance properties like half-life, biodistribution, and bioavailability. One such approach is the synthesis of fatty acyl conjugates of FTC. For example, a myristoylated conjugate of FTC demonstrated 10 to 24 times higher anti-HIV activity than FTC alone. This increased potency is linked to improved cellular uptake; studies have shown that acylating FTC with a long-chain fatty acid can enhance its uptake into cells by 8.5 to 20-fold.

Another significant area of exploration is the development of long-acting injectable (LAI) formulations. This has been pursued through the creation of semisolid prodrug nanoparticles (SSPNs), which have shown extended pharmacokinetic half-lives in preclinical animal models. The design of these prodrugs often involves modifying the 5'-hydroxyl group of FTC. Researchers are investigating various FTC octyl carbamate (B1207046) prodrugs with different bioreversible protecting groups at the 5'-position. The goal is to control the rate of hydrolysis, thereby tuning the sustained release of the active drug. In vitro metabolism studies using human plasma, liver, and muscle S9 fractions have shown that the structure of these 5'-modifications dramatically affects the rate of metabolic activation. For instance, introducing branched alkyl groups at the 5'-ester position can significantly alter the hydrolysis rate compared to straight-chain analogs.

Application in Advanced Non-Human Disease Models and Organoid Systems

To better predict the clinical performance of this compound and other derivatives, researchers are utilizing advanced non-human disease models and organoid systems. These models provide more physiologically relevant data than traditional in vitro assays. Preclinical pharmacokinetic assessments of long-acting FTC prodrug formulations have been conducted in various animal models, including Wistar rats, New Zealand white rabbits, and Balb/C mice. These studies have confirmed that a combined prodrug and nanoparticle strategy can significantly extend the half-life of FTC across multiple species.

Furthermore, humanized mouse models are being used to evaluate the efficacy of these novel formulations. In studies with NSG-cmah−/− humanised mice, treatment with SSPN formulations of an FTC prodrug resulted in undetectable viral loads in plasma, spleen, lung, and liver.

Organoid technology represents a significant breakthrough for HIV research, offering a more accurate platform to study human-specific disease mechanisms compared to animal models. Human organoids, which are 3D structures grown from stem cells that replicate the function of human organs, can be used to observe viral entry, spread, and the immune response in real-time. Specifically, human brain organoids, sometimes incorporating microglia, are being developed to study HIV infection in the central nervous system, a known viral reservoir. These "mini-brains" provide a valuable model to investigate HIV neuropathogenesis, the impact of antiretroviral drugs, and the mechanisms of viral persistence. While direct studies of this compound in these systems are not yet widely published, organoids offer a powerful future platform for evaluating next-generation antiretrovirals.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Investigations (Non-Human)

Omics technologies are being integrated into preclinical studies to gain a deeper, systems-level understanding of the effects of emtricitabine and its derivatives. These approaches, including metabolomics and proteomics, provide comprehensive data on the molecular changes induced by a drug, offering insights into its mechanisms of action and potential effects.

Metabolomics allows for the global profiling of small molecules in a biological system. In preclinical research on reverse transcriptase inhibitors, metabolomics has been used to assess the impact on cellular metabolism, revealing shifts in metabolite signatures related to inflammation and mitochondrial function in aged mouse muscle following treatment.

Mass spectrometry imaging (MSI) is another powerful technique used to visualize the spatial distribution of drugs and their metabolites within tissues. Matrix-assisted laser desorption/ionization (MALDI) MSI has been used to map the distribution of emtricitabine, tenofovir (B777), and efavirenz (B1671121) in various murine tissues, including the liver, heart, and brain. These studies show that the drugs distribute heterogeneously within organs, and this spatial information can be correlated with their known safety profiles. For instance, quantitative MSI has been developed to measure therapeutically relevant concentrations of emtricitabine in cervical tissue models.

Proteomics, the study of the entire set of proteins, can complement these findings by identifying changes in protein expression. The integration of proteomics and metabolomics provides a more complete picture of a drug's biological impact, helping to elucidate molecular pathways and identify potential biomarkers.

Computational Design and Optimization for Next-Generation Analogs

Computational methods are integral to the design and optimization of next-generation analogs of this compound, enabling a more rational, structure-based approach to drug discovery. These in silico techniques are used to predict the activity and properties of new molecules, guiding the synthesis of more effective and safer drugs.

Molecular modeling studies, including three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking, are widely used to investigate HIV-1 reverse transcriptase (RT) inhibitors. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help to identify the key structural features required for potent antiviral activity. These models have shown good predictive abilities for various classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Molecular docking simulations provide insights into how these inhibitors bind to the RT enzyme, revealing crucial interactions with amino acid residues in the binding pocket. This information is vital for designing new analogs with improved affinity and the ability to overcome drug resistance mutations. For example, in silico studies have been performed on novel emtricitabine derivatives where the sugar ring is replaced with a C20 fullerene, evaluating their binding affinity to the RT active site.

Beyond predicting activity, computational tools are also used to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds, ensuring they have favorable pharmacokinetic profiles. These combined computational strategies accelerate the design-synthesis-testing cycle, facilitating the development of potent and novel HIV inhibitors.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for O-Acetylemtricitabine, and how can purity be optimized during synthesis?

- Methodology : Begin with nucleophilic substitution or esterification reactions, referencing established protocols for analogous nucleoside derivatives. Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst concentration). Characterize intermediates via H/C NMR and HPLC to confirm structural integrity. For purity, employ recrystallization or column chromatography, with purity thresholds validated using mass spectrometry and elemental analysis .

Q. Which analytical techniques are most reliable for assessing this compound stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% RH for 6 months). Monitor degradation using HPLC-UV or LC-MS to quantify parent compound loss and identify degradation products. Compare results against ICH Q1A guidelines, ensuring statistical validation of degradation kinetics (e.g., Arrhenius modeling) .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Methodology : Document all experimental parameters (solvents, catalysts, reaction times) in granular detail, adhering to Beilstein Journal of Organic Chemistry standards. Include raw spectral data and chromatograms in supplementary materials. Cross-validate results with independent labs using shared protocols, emphasizing controlled variable replication (e.g., stirring speed, inert atmosphere) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodology : Perform computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data. Investigate solvent effects, tautomerism, or dynamic molecular interactions. Use 2D NMR techniques (COSY, HSQC) to resolve ambiguities in proton assignments. Publish conflicting datasets with error margins to facilitate peer review .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodology : Design parallel in vitro (cell-based assays) and in vivo (rodent PK/PD models) studies under identical metabolic conditions (e.g., enzyme concentrations). Use LC-MS/MS to quantify metabolite profiles and identify bioavailability barriers (e.g., first-pass metabolism). Apply ANOVA to statistically compare efficacy endpoints, adjusting for interspecies variability .

Q. How can researchers design studies to elucidate this compound’s mechanism of action amid conflicting literature hypotheses?

- Methodology : Employ knockout cell lines or CRISPR-edited models to isolate target pathways (e.g., viral polymerase inhibition vs. host immune modulation). Use isotopic labeling (e.g., H-thymidine incorporation assays) to track intracellular metabolite incorporation. Integrate multi-omics data (transcriptomics, proteomics) to identify off-target effects, with false discovery rate corrections for high-throughput datasets .

Q. What statistical approaches are recommended for reconciling contradictory cytotoxicity data across independent studies?

- Methodology : Perform meta-analysis of published IC values using random-effects models to account for inter-study heterogeneity. Validate assay conditions (e.g., cell line authenticity, passage number) through replication. Apply Bland-Altman plots to assess agreement between datasets, and report confidence intervals for all toxicity thresholds .

Methodological Guidance for Data Handling

- Reproducibility : Follow Beilstein Journal guidelines for experimental sections, including raw data deposition in public repositories (e.g., Zenodo) .

- Statistical Rigor : Use tools like R or Python for ANOVA, t-tests, or Bayesian inference, ensuring p-values are accompanied by effect sizes and power analyses .

- Literature Integration : Systematically review patents and primary literature using SciFinder or Reaxys, prioritizing studies with disclosed synthetic protocols or spectral libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.